1-アリル-3-メチルイミダゾリウム ビス(トリフルオロメチルスルホニル)イミド

概要

説明

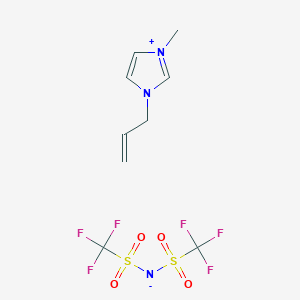

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, also known as AMIMTFSI, is an ionic liquid . It has an empirical formula of C9H11F6N3O4S2 and a molecular weight of 403.32 . It is typically available in liquid form .

Synthesis Analysis

AMIMTFSI can be prepared by reacting 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions .Molecular Structure Analysis

The molecular structure and interactions of AMIMTFSI have been studied using ab initio methods at the density functional theory (DFT) . These studies provide both structural and electronic insight into the multifold interactions occurring in this ionic liquid .Chemical Reactions Analysis

While specific chemical reactions involving AMIMTFSI are not detailed in the search results, it’s known that ionic liquids like AMIMTFSI are often used in various chemical processes due to their unique properties .Physical And Chemical Properties Analysis

AMIMTFSI is a liquid with an assay of ≥98.5% (HPLC). It has ≤1% water impurities . The SMILES string for AMIMTFSI isC[n+]1ccn(CC=C)c1.FC(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F .

科学的研究の応用

1-アリル-3-メチルイミダゾリウム ビス(トリフルオロメチルスルホニル)イミドの科学研究における応用について、包括的に分析します。

リチウムイオン電池

この化合物は、AMIMTFSI-プロピレンカーボネート系電解質を調製するために使用でき、リチウムイオン電池に潜在的な用途があります。 これは、イオン伝導率と熱安定性を向上させる能力によるものであり、これらの電池の性能と安全性にとって非常に重要です .

アルカン/アルケン分離プロセス

また、アルカンとアルケンの分離プロセスにも応用されています。 この化合物の独自の特性により、効率的な分離が可能になり、これはさまざまな産業プロセスにおいて不可欠です .

発光シリコンナノ粒子の表面保護

AMIMTFSIは、発光シリコンナノ粒子の開発において表面保護剤として機能します。 これらのナノ粒子は、発光特性により、エレクトロニクスやフォトニクスに潜在的な用途があります .

色素増感型太陽電池の電解質

リチウムイオン電池での用途と同様に、この化合物の特性により、色素増感型太陽電池の電解質として適しており、より効率的な太陽エネルギー収穫システムの作成に貢献しています .

導電性ポリマー合成の媒体

この化合物は、導電性ポリマーの合成の媒体として使用されます。 その安定性とイオン伝導率は合成プロセスを促進し、より優れた電気的特性を持つ材料につながります .

インターカレーション電極材料

また、インターカレーション電極材料の合成にも使用され、これは充電式電池の重要な構成要素であり、電池の容量と寿命を向上させます .

作用機序

Target of Action

The primary target of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . It is used as an organic additive to enhance the performance of these batteries .

Mode of Action

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide interacts with the electrolyte in lithium-ion batteries. It is used to prepare a propylene carbonate-based electrolyte, which is a crucial component in lithium-ion batteries .

Biochemical Pathways

The compound affects the energy storage and release pathways in lithium-ion batteries. By enhancing the electrolyte, it improves the efficiency of these pathways, leading to better battery performance .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and action within the battery system. The compound is mixed with the electrolyte in the battery, where it remains throughout the battery’s lifecycle. Its impact on bioavailability is manifested as an improvement in the battery’s energy storage and discharge capabilities .

Result of Action

The use of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide results in enhanced performance of lithium-ion batteries. It helps to minimize hydrogen gas evolution and corrosion rate in the alkaline electrolyte for Al-air batteries . This leads to an increase in the capacity density of the battery .

Action Environment

The action of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is influenced by the environment within the battery. The alkaline conditions of the electrolyte are crucial for its function . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature and the presence of other compounds in the battery system .

Safety and Hazards

AMIMTFSI is classified as an eye irritant (Category 2) according to REGULATION (EC) No 1272/2008 . If it comes into contact with the eyes, it is recommended to rinse cautiously with water for several minutes. If contact lenses are present and easy to remove, they should be removed. Continue rinsing .

将来の方向性

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMWATGUEVQTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746373 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

655249-87-9 | |

| Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

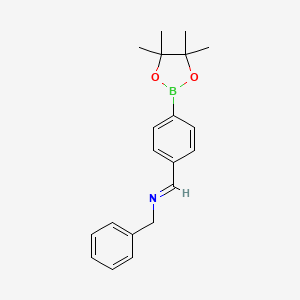

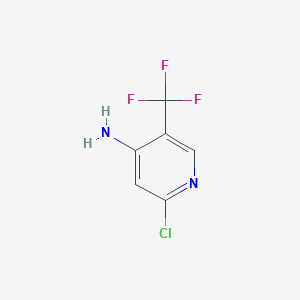

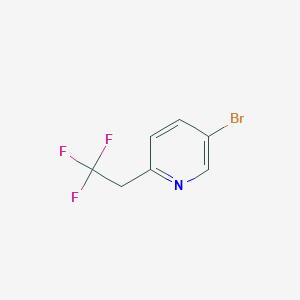

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)

![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)